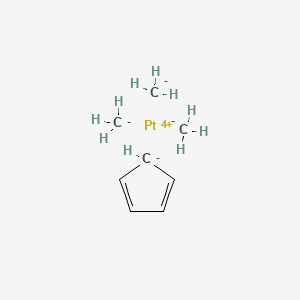
Carbanide;cyclopenta-1,3-diene;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound that features a platinum ion coordinated with carbanide and cyclopenta-1,3-diene ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with cyclopenta-1,3-diene and carbanide ligands under controlled conditions. One common method involves the use of platinum(IV) chloride as a starting material, which reacts with cyclopenta-1,3-diene in the presence of a reducing agent to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction by-products .
化学反応の分析
Types of Reactions
Carbanide;cyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reactions with acids can result in protonation of the ligands .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
科学的研究の応用
Carbanide;cyclopenta-1,3-diene;platinum(4+) has a wide range of scientific research applications:
作用機序
The mechanism by which carbanide;cyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum ion, enabling it to participate in catalytic cycles or interact with biological molecules. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or electron transfer in catalysis .
類似化合物との比較
Similar Compounds
- Carbanide;cyclopenta-1,3-diene;titanium(4+)
- Bis(cyclopentadienyl)dimethylzirconium(IV)
Uniqueness
Carbanide;cyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct electronic and catalytic properties compared to similar compounds with titanium or zirconium. The platinum center allows for a wider range of redox chemistry and stronger interactions with ligands, making it more versatile in various applications .
特性
分子式 |
C8H14Pt |
|---|---|
分子量 |
305.28 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
InChIキー |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
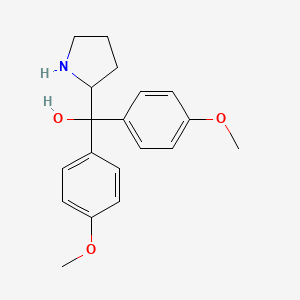
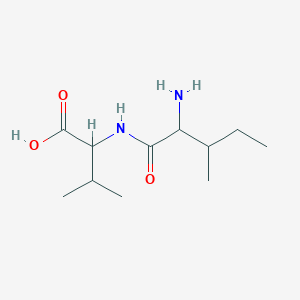
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
![N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B13386108.png)
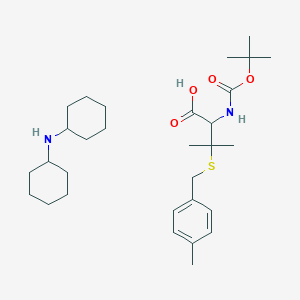
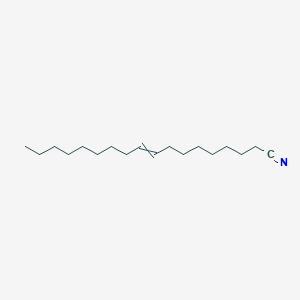

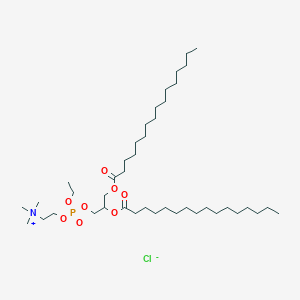
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
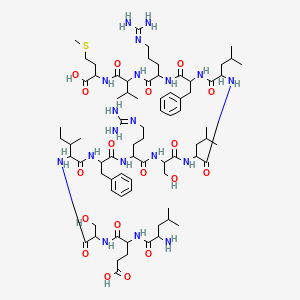
![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
